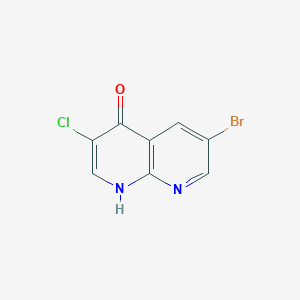
4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopentyloxy group and a pyrrolidin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene typically involves the following steps:
Formation of the Cyclopentyloxy Group: Cyclopentanol is reacted with a suitable halogenating agent (e.g., thionyl chloride) to form cyclopentyl chloride.
Attachment to Benzene Ring: The cyclopentyl chloride is then reacted with a benzene derivative (e.g., phenol) under basic conditions to form 4-cyclopentyloxybenzene.
Introduction of Pyrrolidin-2-yl Group: The final step involves the reaction of 4-cyclopentyloxybenzene with pyrrolidine under suitable conditions, often using a catalyst or under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzene ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of cyclopentanone or benzoic acid derivatives.
Reduction: Formation of cyclopentanol or pyrrolidine derivatives.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential pharmacological properties, including as a scaffold for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopentyloxy and pyrrolidin-2-yl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene: Unique due to the presence of both cyclopentyloxy and pyrrolidin-2-yl groups.
4-Cyclopentyloxybenzene: Lacks the pyrrolidin-2-yl group, resulting in different chemical and biological properties.
1-Pyrrolidin-2-ylbenzene:
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C15H21NO |
|---|---|
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
2-(4-cyclopentyloxyphenyl)pyrrolidine |
InChI |
InChI=1S/C15H21NO/c1-2-5-13(4-1)17-14-9-7-12(8-10-14)15-6-3-11-16-15/h7-10,13,15-16H,1-6,11H2 |
Clave InChI |
BSXSPPRLUHMQRX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC2=CC=C(C=C2)C3CCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


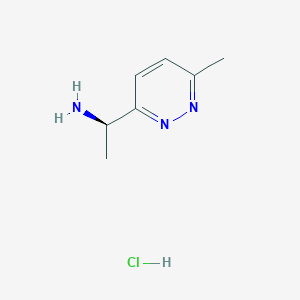

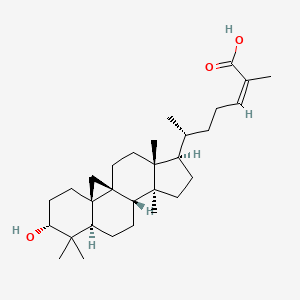
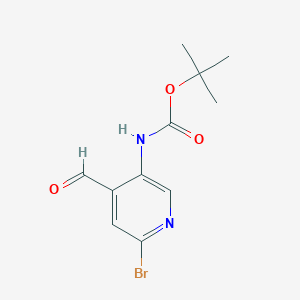
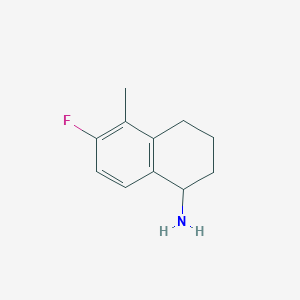

![(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037489.png)
![Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B13037491.png)
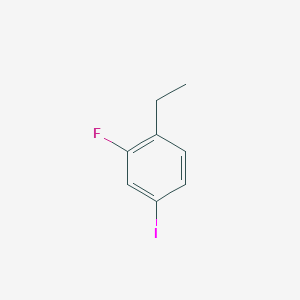

![(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B13037527.png)
![3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)

